1,2,3,4-Tetrahydroquinoline-3-sulfonamide
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Overview
Description
1,2,3,4-Tetrahydroquinoline-3-sulfonamide is a chemical compound with the molecular formula C9H12N2O2S. It is a derivative of tetrahydroquinoline, which is a heterocyclic compound containing a nitrogen atom in the ring structure.
Mechanism of Action
Target of Action
Similar compounds have been found to target theCDK5/p25 complex and RORγ , which are involved in neurodegenerative diseases and prostate cancer, respectively .
Mode of Action
For instance, related compounds have been found to inhibit the CDK5/p25 complex, leading to a reduction in the hyperphosphorylation of tau . In the case of RORγ, certain derivatives act as inverse agonists, inhibiting the transcriptional activity of RORγ .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related to tau protein phosphorylation and the th17/il-17 pathway .
Pharmacokinetics
A related compound, tetrahydroquinoline (thq), has been studied in an animal model following intravenous (iv) and oral (po) administration . The ADME properties of 1,2,3,4-Tetrahydroquinoline-3-sulfonamide and their impact on bioavailability would need further investigation.
Result of Action
Similar compounds have been found to inhibit the proliferation of certain cancer cells . More research is needed to fully understand the effects of this compound.
Action Environment
It’s worth noting that the compound is a powder at room temperature , which could potentially influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1,2,3,4-tetrahydroquinoline with sulfonamide reagents under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the formation of the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or other functionalized compounds .
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, antioxidants, and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A similar compound with a different ring structure, known for its biological activities.
Quinoline: A related compound with a fully aromatic ring, used in various chemical and pharmaceutical applications
Uniqueness
1,2,3,4-Tetrahydroquinoline-3-sulfonamide is unique due to the presence of both the tetrahydroquinoline and sulfonamide groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDAOMQBGOSLKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909337-28-5 |
Source
|
Record name | 1,2,3,4-tetrahydroquinoline-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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